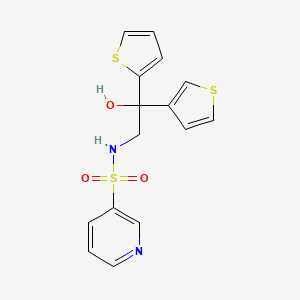

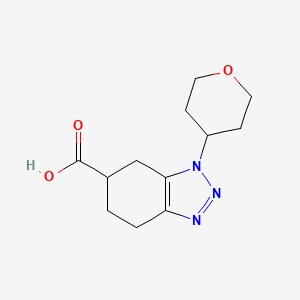

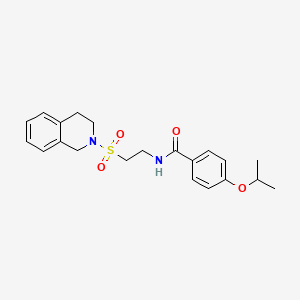

![molecular formula C15H11ClN2O2 B2493877 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide CAS No. 874590-14-4](/img/structure/B2493877.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-chloroacetamide involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form various heterocyclic compounds, including those containing the benzoxazole ring. This process is characterized by the elimination of by-products like aniline or 2-aminobenzothiazole, leading to the formation of the desired compound with acceptable yields. The synthetic route's efficiency is evidenced by analytical and spectral studies, including single crystal X-ray data confirming the structure of the reaction products (Janardhan et al., 2014).

科学的研究の応用

Anticancer Activities

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide and its derivatives have been studied for their potential anticancer activities. Tay, Yurttaş, and Demirayak (2012) synthesized some derivatives by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with different substituents, finding notable anticancer activity in compounds like 25 and 38. Similarly, Yurttaş, Tay, and Demirayak (2015) synthesized 25 new derivatives bearing different heterocyclic ring systems and found that some compounds exhibited considerable anticancer activity against various cancer cell lines, notably compounds 10 and 16 (Tay et al., 2012; Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

The chemical has also been investigated for its antimicrobial and antibacterial properties. Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives and tested their in vitro activities against various strains of bacteria and yeasts, finding that these compounds possessed a broad spectrum of activity. Another study by Aswathy et al. (2017) synthesized and evaluated the antibacterial activity of N -[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide against representative Gram-negative and Gram-positive bacteria (Temiz‐Arpacı et al., 2005; Aswathy et al., 2017).

Antiprotozoal Activities

Abdelgawad et al. (2021) designed and synthesized a series of benzoxazolyl aniline derivatives and evaluated them as potential antimalarial, antileishmanial, antitrypanosomal, and antimicrobial agents. Compounds 6d and 5a, in particular, showed promising biological screening data (Abdelgawad et al., 2021).

作用機序

Target of Action

Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects . .

Mode of Action

The mode of action of benzoxazole derivatives can vary depending on the specific compound and its targets. Some benzoxazole derivatives have been found to inhibit tyrosine kinase receptors, which are overexpressed in a number of cancers . .

Biochemical Pathways

Benzoxazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzoxazole derivatives have been found to inhibit the growth of cancer cells by inducing cell cycle arrest . .

Result of Action

The result of a compound’s action can vary depending on its mode of action and the specific biochemical pathways it affects. Some benzoxazole derivatives have been found to have potent antibacterial and anticancer activities . .

特性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXJCQUVWSWMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)